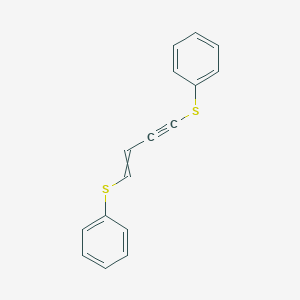
1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene is an organic compound with the molecular formula C16H12S2. This compound is characterized by the presence of a buten-3-yne backbone with disulfide linkages connecting two benzene rings. It is a member of the enyne family, which includes compounds with both alkene and alkyne functionalities.
Vorbereitungsmethoden
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-buten-3-yne, which is then functionalized to introduce the disulfide linkages.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum salts to facilitate the formation of the disulfide bonds.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiol derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: Major products include sulfoxides, sulfones, and thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s disulfide linkages make it a useful probe for studying redox processes in biological systems.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene involves:
Molecular Targets: The compound can interact with thiol-containing proteins, modulating their activity through redox reactions.
Pathways Involved: It can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1,1’-(But-1-en-3-yne-1,4-diyl)dibenzene and 1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene) share structural similarities.
Uniqueness: The presence of disulfide linkages in 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene makes it unique, providing distinct redox properties and reactivity.
This comprehensive overview highlights the significance of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Eigenschaften
CAS-Nummer |
671797-90-3 |
|---|---|
Molekularformel |
C16H12S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-phenylsulfanylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-13H |
InChI-Schlüssel |
HPYALTRYPWGVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=CC#CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
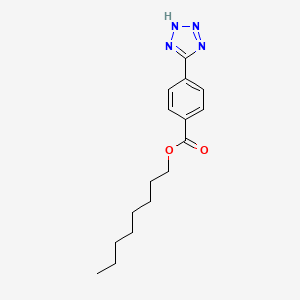
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
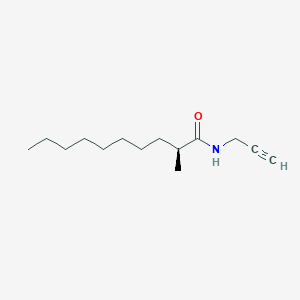
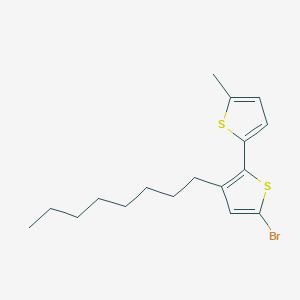
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


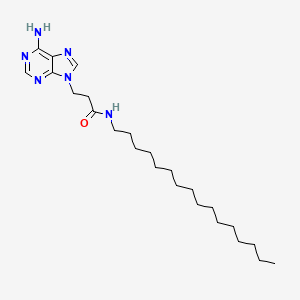
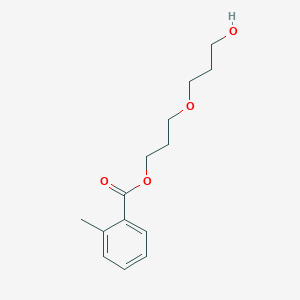
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
